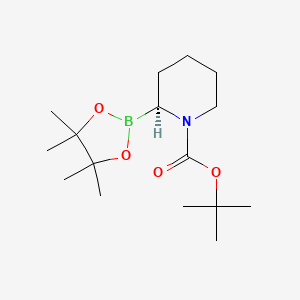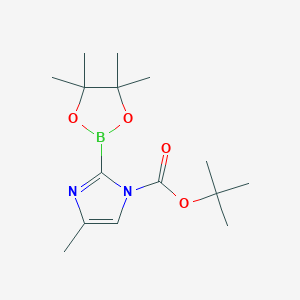![molecular formula H4NaO10P3 B13348808 sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)
sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate is an inorganic compound that belongs to the class of phosphates. It is known for its unique chemical structure, which includes both hydroxy and phosphonooxy groups. This compound is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate typically involves the reaction of phosphoric acid with sodium hydroxide. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
H3PO4+2NaOH→Na2HPO4+2H2O
Industrial production methods often involve a two-step process where dicalcium phosphate is treated with sodium bisulfate, followed by partial neutralization with sodium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced under specific conditions to form lower oxidation state phosphates.
Substitution: It can undergo substitution reactions where the hydroxy or phosphonooxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various phosphate derivatives, such as disodium phosphate and trisodium phosphate, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate involves its ability to donate and accept phosphate groups. This property makes it a crucial component in various biochemical pathways, including energy metabolism and signal transduction. The compound interacts with enzymes and other proteins, facilitating the transfer of phosphate groups and thereby regulating various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium phosphate
- Trisodium phosphate
- Sodium pyrophosphate
- Sodium tripolyphosphate
Uniqueness
Sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate is unique due to its specific chemical structure that includes both hydroxy and phosphonooxy groups. This structure imparts distinctive chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
H4NaO10P3 |
|---|---|
Poids moléculaire |
279.94 g/mol |
Nom IUPAC |
sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/Na.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q+1;/p-1 |
Clé InChI |
FDZXATKOVUCHQP-UHFFFAOYSA-M |
SMILES canonique |
OP(=O)(O)OP(=O)(O)OP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13348731.png)
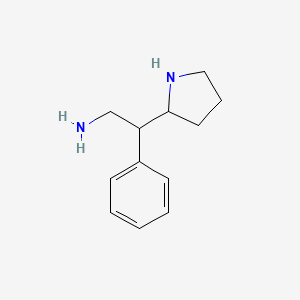
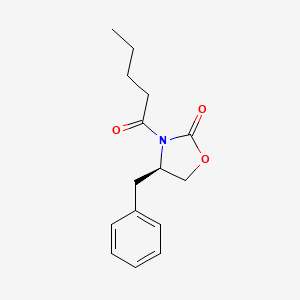
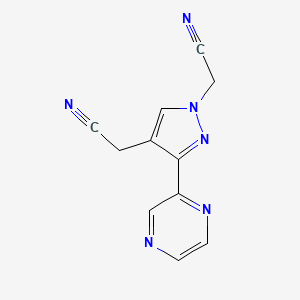
![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)

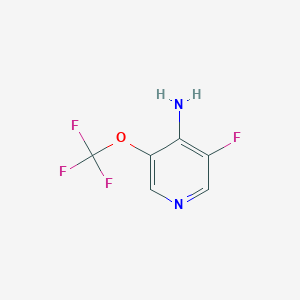
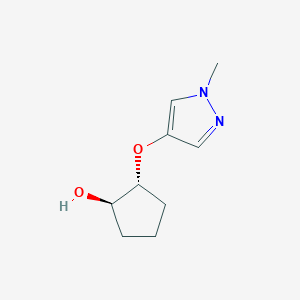
![Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13348781.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B13348784.png)
